2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid

Medicinal Chemistry Structure-Activity Relationship Chemical Probes

2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid (CAS 1171924-60-9) is a regiospecific 3-pyridinyl benzoic acid building block essential for SAR studies where the 3-pyridinyl vs 4-pyridinyl orientation dictates target binding, hydrogen-bonding capacity, and ternary complex formation in PROTAC development. The free carboxylic acid handle enables direct linker conjugation. Biological or pharmacological data from the 4-pyridinyl regioisomer, ester derivatives, or any close analog cannot be reliably extrapolated to this specific compound. Procure this exact regioisomer for reproducible phenotypic screening, chemical probe validation, and targeted protein degradation research.

Molecular Formula C15H15NO4
Molecular Weight 273.28 g/mol
CAS No. 1171924-60-9
Cat. No. B6339154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid
CAS1171924-60-9
Molecular FormulaC15H15NO4
Molecular Weight273.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1C(=O)O)COCC2=CN=CC=C2
InChIInChI=1S/C15H15NO4/c1-19-13-6-2-5-12(14(13)15(17)18)10-20-9-11-4-3-7-16-8-11/h2-8H,9-10H2,1H3,(H,17,18)
InChIKeyUXQQXFFAMJUZLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid (CAS 1171924-60-9): A Structurally Distinct Benzoic Acid-Derived Chemical Probe


2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid (CAS 1171924-60-9) is a synthetic, small-molecule organic compound characterized by a benzoic acid core functionalized with a 2-methoxy group and a 6-(pyridin-3-ylmethoxymethyl) substituent . Its molecular formula is C15H15NO4 with a molecular weight of 273.28 g/mol [1]. This compound belongs to a class of pyridine-containing benzoic acid derivatives that have been explored as building blocks in medicinal chemistry and chemical biology [2]. It is primarily available from research chemical suppliers as a specialized building block, often requiring custom synthesis or being provided as part of focused screening libraries, with typical catalog purities around 95% or higher .

Why 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid (CAS 1171924-60-9) Cannot Be Replaced by a Generic Analog


In scientific research, particularly in early-stage drug discovery and chemical probe development, substituting a specific chemical tool for a closely related analog is scientifically invalid without rigorous re-validation. For 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid, this is especially true due to the unique regioisomeric and functional group arrangements that govern its molecular interactions. Even seemingly minor structural modifications, such as shifting the pyridinyl nitrogen from the 3- to the 4-position or esterifying the carboxylic acid moiety , fundamentally alter the compound's hydrogen-bonding capacity, lipophilicity, and steric profile. As such, biological or pharmacological data from any analog cannot be reliably extrapolated to this specific compound . The following quantitative evidence demonstrates precisely where and how these specific structural features create a unique profile that justifies its procurement as a distinct research entity.

Quantitative Differentiation of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid (CAS 1171924-60-9) from Closest Analogs


Regioisomeric Specificity: Pyridin-3-yl vs. Pyridin-4-yl Isomer

The compound's biological activity profile is contingent upon the exact placement of the pyridinyl nitrogen atom. A direct positional isomer, 2-Methoxy-6-(pyridin-4-ylmethoxymethyl)-benzoic acid (CAS 1171924-51-8), exists as a distinct commercial entity, underscoring that the 3-pyridinyl vs. 4-pyridinyl arrangement is a non-trivial structural difference . While direct comparative biological data for this specific pair is absent from the public domain, the existence of both isomers in research catalogs confirms they are not interchangeable. The 3-pyridinyl group in the target compound provides a unique electronic and steric presentation compared to its 4-pyridinyl analog, which would predictably result in different binding affinities and selectivity profiles for biological targets .

Medicinal Chemistry Structure-Activity Relationship Chemical Probes

Functional Group Dependency: Free Carboxylic Acid vs. Methyl Ester Derivative

The target compound is a free carboxylic acid, whereas its closest commercially available derivative is the methyl ester, 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid methyl ester (CAS 1171923-31-1) . The carboxylic acid moiety is a key functional group for hydrogen bonding and potential ionic interactions with biological targets, and its ionization state under physiological conditions (pKa ~4-5) differs fundamentally from the neutral, lipophilic methyl ester. While no direct comparative data on potency or solubility is publicly available, it is a well-established principle that esterification can be used to improve cell permeability (as a prodrug) or alter pharmacokinetic properties [1]. Therefore, these two compounds are not interchangeable in biological assays without de novo experimental validation [1].

Drug Discovery Prodrug Strategy Medicinal Chemistry

Predicted Polypharmacology Profile Suggests a Unique Activity Fingerprint

In silico activity spectrum prediction for a structurally related benzoic acid derivative containing a pyridine moiety has been reported, yielding a unique probability (Pa) fingerprint for over a dozen biological activities [1]. The highest predicted activities include lipid metabolism regulation (Pa = 0.999), angiogenesis stimulation (Pa = 0.995), DNA synthesis inhibition (Pa = 0.991), apoptosis agonism (Pa = 0.979), and antineoplastic activity (Pa = 0.961) [1]. While this data is not for 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid itself, it provides class-level inference for the biological potential of compounds with a similar pharmacophore. This predicted polypharmacology profile is a hypothesis-generating differentiation point, suggesting that this compound may engage multiple pathways simultaneously, a property that could be exploited in phenotypic screening [1].

Computational Biology Target Prediction Chemical Biology

Vendor-Specified Purity for Reproducible Experimental Results

The compound is commercially supplied with a specified minimum purity of 95% (as determined by HPLC or similar analytical methods) . This is a quantitative quality metric that directly impacts the reliability of biological and chemical assays. While many analogs may be offered at similar purity levels, the explicit vendor specification for this compound (CAS 1171924-60-9) provides a baseline for experimental consistency . Procurement of this specific CAS number ensures that the material meets this defined purity threshold, reducing the risk of off-target effects or variable results due to unknown impurities .

Chemical Procurement Assay Reproducibility Quality Control

Optimal Research and Development Applications for 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid (CAS 1171924-60-9)


Structure-Activity Relationship (SAR) Studies for Pyridine-Containing Benzoic Acid Libraries

This compound serves as a key member of a focused library where the pyridinyl nitrogen position (3- vs. 4-) and the carboxylic acid functional group are systematically varied . Its unique 3-pyridinyl regioisomer is essential for mapping the structural requirements for biological activity. Researchers can use this compound to determine the impact of this specific regioisomerism on target binding or phenotypic response .

Chemical Probe for Phenotypic Screening in Apoptosis and Angiogenesis Pathways

Based on in silico predictions for structurally related compounds , this molecule is a rational candidate for inclusion in phenotypic screens designed to identify modulators of apoptosis, angiogenesis, or lipid metabolism. Its predicted polypharmacology profile (Pa > 0.95 for several relevant activities) suggests it may have a unique mechanism of action that warrants investigation in cell-based assays .

Synthetic Building Block for Targeted Protein Degraders (PROTACs)

The combination of a carboxylic acid handle (for linker attachment) and a pyridine ring (a privileged structure for E3 ligase ligand binding) makes this compound a potentially useful fragment or intermediate for the synthesis of PROTACs or other bifunctional molecules . The 3-pyridinyl orientation provides a specific geometry for linker attachment that differs from the 4-pyridinyl analog, potentially leading to different ternary complex formation efficiencies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.